molecular formula C11H9N3O3 B1395585 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide CAS No. 121583-00-4

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

货号: B1395585
CAS 编号: 121583-00-4
分子量: 231.21 g/mol
InChI 键: AIINGFYSVHNOOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

¹H NMR (400 MHz, DMSO-d₆)

  • δ 11.07 ppm (s, 1H) : Hydroxyl proton (O–H) on pyridazine.
  • δ 8.32 ppm (s, 2H) : Carboxamide NH₂ protons.
  • δ 7.45–7.62 ppm (m, 5H) : Aromatic protons from the phenyl group.
  • δ 6.78 ppm (d, J = 8.4 Hz, 1H) : H-5 proton on pyridazine.
  • δ 6.12 ppm (d, J = 8.4 Hz, 1H) : H-4 proton on pyridazine .

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 169.8 ppm : Carbonyl carbon (C=O) of carboxamide.
  • δ 162.4 ppm : Oxo carbon (C=O) at position 6.
  • δ 153.2 ppm : Hydroxyl-bearing carbon (C–OH) at position 4.
  • δ 134.1–128.9 ppm : Aromatic carbons from phenyl group.
  • δ 117.6 ppm : C-5 carbon on pyridazine .

Infrared (IR) and Raman Spectroscopic Fingerprints

IR (KBr, cm⁻¹):

Band Position Assignment
3303 N–H stretch (carboxamide)
3054 Aromatic C–H stretch
1705 C=O stretch (oxo)
1662 C=O stretch (carboxamide)
1598 Pyridazine ring vibration
1450 C–N stretch

Raman (cm⁻¹):

  • 1602 : In-plane ring deformation.
  • 1320 : C–N symmetric stretch.
  • 1005 : Aromatic breathing mode.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 231.21 [M+H]⁺ , consistent with the molecular formula C₁₁H₉N₃O₃ . Key fragments include:

m/z Proposed Fragment
213.18 [M+H–H₂O]⁺ (loss of hydroxyl)
185.15 [M+H–CO–H₂O]⁺
157.12 [C₆H₅C₃N₂O]⁺ (phenyl-pyridazine)
105.07 [C₆H₅CO]⁺ (benzoyl ion)

The base peak at m/z 77.04 corresponds to the phenyl cation (C₆H₅⁺), indicating preferential cleavage of the pyridazine-phenyl bond.

属性

IUPAC Name

4-hydroxy-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-11(17)10-8(15)6-9(16)14(13-10)7-4-2-1-3-5-7/h1-6,15H,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIINGFYSVHNOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting Material Selection

The core precursor for synthesizing this compound is typically 4-chloro-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid or related derivatives, which serve as intermediates in the construction of the pyridazine ring system (Sources,) .

Multi-step Synthesis

The synthesis generally involves:

A typical multi-step route includes:

  • Condensation of hydrazines with β-dicarbonyl compounds or their derivatives.
  • Cyclization to form the pyridazine ring.
  • Oxidation and hydroxylation steps to introduce the oxo and hydroxy functionalities.

Specific Preparation Methods

Synthesis of the Pyridazine Core

The initial step involves the reaction of hydrazine hydrate with diketone derivatives such as dimethyl 2-methylenebutanedioate , which yields 6-oxo-1H-pyridazine-4-carboxylate intermediates (Source) .

Reaction Conditions:

This step is crucial for establishing the heterocyclic framework, and optimization involves controlling temperature and molar ratios to maximize yield and purity.

Oxidation and Hydroxylation

The intermediate is then oxidized using mild oxidants such as hydrogen peroxide or bromine in acetic acid to form the oxo group at the 6-position (Source) .

Reaction Conditions:

Hydroxylation at the 4-position can be achieved via controlled oxidation or hydroxylation reactions, often under mild conditions to prevent over-oxidation.

Amide Formation

The final step involves amidation, where the carboxylic acid derivative reacts with phenylamine or related amines under coupling conditions to form the target compound. This step often employs coupling agents like EDCI or HOBt in solvents such as dichloromethane or ethanol (Sources,) .

Reaction Conditions:

Industrial-Scale Preparation

Large-scale synthesis emphasizes:

Data Table Summarizing Preparation Methods

Step Reaction Type Starting Materials Reagents & Conditions Key Notes
1 Cyclization Hydrazine hydrate + β-dicarbonyl Ethanol, 0–60°C Forms pyridazine core
2 Oxidation Pyridazine derivative Hydrogen peroxide or bromine, acetic acid Introduces oxo group
3 Hydroxylation Oxidized intermediate Mild oxidants, controlled conditions Adds hydroxyl group at position 4
4 Amidation Phenylamine derivative EDCI/HOBt, dichloromethane Forms the final amide linkage

Research Findings and Optimization Strategies

  • Reaction efficiency is maximized by controlling temperature, molar ratios, and solvent polarity.
  • Purity validation relies on spectroscopic techniques such as NMR and IR, with high-performance liquid chromatography (HPLC) confirming purity levels above 98%.
  • Yield improvements are achieved through process intensification, including microwave-assisted synthesis for cyclization and oxidation steps.

化学反应分析

Types of Reactions

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may produce an alcohol.

科学研究应用

Medicinal Chemistry

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide has shown potential as a therapeutic agent due to its ability to interact with biological targets. Preliminary studies indicate that it may act as an enzyme inhibitor, making it a candidate for further investigation in drug development.

Biochemical Studies

The compound's unique structure allows it to modulate various biological pathways, which is crucial for biochemical research. It may serve as a tool for understanding enzyme mechanisms and cellular functions.

Material Science

Due to its specific chemical properties, this compound can be utilized in the synthesis of new materials with tailored characteristics, potentially leading to advancements in polymer science or nanotechnology.

Chemical Synthesis

As a building block for more complex heterocyclic compounds, it plays a significant role in organic synthesis, facilitating the development of novel chemical entities.

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors. While specific mechanisms remain largely unexplored, its structural features suggest potential for:

  • Enzyme Inhibition : Targeting specific enzymes may lead to therapeutic effects.
  • Modulation of Biological Pathways : Interactions at the molecular level could influence various cellular processes.

作用机制

The mechanism of action of 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups CAS Number Notable Properties
This compound (Target) C₁₁H₉N₃O₃ 231.21 Carboxamide (-CONH₂), hydroxyl (-OH), oxo (=O), phenyl 121583-00-4 High polarity due to carboxamide; potential hydrogen-bonding capacity
Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate C₁₃H₁₂N₂O₄ 260.24 Carboxylate ester (-COOEt), hydroxyl (-OH), oxo (=O), phenyl 339030-40-9 Increased lipophilicity compared to carboxamide; common synthetic intermediate
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylic acid C₁₁H₈N₂O₄ 232.19 Carboxylic acid (-COOH), hydroxyl (-OH), oxo (=O), phenyl 121582-62-5 Higher acidity (pKa ~2-3); solubility in basic aqueous solutions
Methyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate C₁₃H₁₁NO₅ 261.23 Pyridine ring (vs. pyridazine), carboxylate ester (-COOMe) Discontinued Reduced ring nitrogen content; altered electronic properties
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₆N₄O₄ 364.35 Methoxyimino methyl (-N=CH-OCH₃), phenoxy (-OPh), carboxamide 338405-13-3 Enhanced steric bulk; potential prodrug or modified bioavailability
1-(4-Chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide C₁₈H₁₂ClF₃N₃O₂ 394.76 4-Chlorophenyl, trifluoromethyl (-CF₃), carboxamide Not specified Electron-withdrawing groups improve metabolic stability; halogen-enhanced potency

Structural and Functional Analysis

  • Carboxamide vs. Carboxylate Esters/Acids :
    The carboxamide group in the target compound provides hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes or receptors). In contrast, the ethyl ester analog (CAS 339030-40-9) exhibits higher lipophilicity, favoring membrane permeability but reducing aqueous solubility . The carboxylic acid derivative (CAS 121582-62-5) is more acidic, enabling salt formation under basic conditions .

  • Pyridazine vs. Pyridine Core :
    The pyridazine ring (two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to the pyridine analog (). Pyridazines generally exhibit higher dipole moments and reactivity due to electron-deficient aromatic systems, influencing their pharmacokinetic and synthetic utility .

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and chloro (-Cl) substituents in the 4-chlorophenyl analog () enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.

生物活性

4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide is a heterocyclic compound belonging to the pyridazine class. It features a unique structure characterized by a hydroxyl group at the 4-position, a carbonyl group at the 6-position, and a phenyl group, contributing to its potential biological activities. Its molecular formula is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of approximately 218.21 g/mol.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with specific molecular targets such as enzymes and receptors. This interaction may lead to the inhibition or modulation of biological pathways crucial for cellular functions .

Comparative Analysis with Similar Compounds

To understand its unique properties better, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
4-Hydroxy-6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamideStructureContains trifluoromethyl group; potential for enhanced lipophilicity.
4-Hydroxyquinazoline DerivativesStructureKnown for various biological activities including anticancer effects.

The distinct combination of functional groups in this compound may confer unique reactivity and biological profiles compared to these compounds.

Synthetic Routes

The synthesis of this compound typically involves the condensation of phenylhydrazine with ethyl acetoacetate under controlled conditions. Common methods include:

  • Reflux Conditions : Reaction conducted in the presence of acetic acid as a catalyst.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Research Applications

The compound has several potential applications in various fields:

Chemistry : Acts as a building block for synthesizing more complex heterocyclic compounds.

Biology : Its structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine : Explored for therapeutic applications due to its ability to modulate biological pathways.

Industry : Potential use in developing new materials with specific properties.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related compounds have been evaluated extensively:

Example Study

A study on similar pyridazine derivatives demonstrated significant anticancer activity against HeLa cell lines, where certain derivatives exhibited potent antiproliferative effects. These findings highlight the potential of pyridazine-based compounds in cancer therapy .

常见问题

Q. What are the optimal synthetic routes for 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, and how can purity be maximized?

Methodological Answer:

  • Synthetic Optimization : Begin with a retrosynthetic analysis to identify key intermediates (e.g., pyridazinecarboxamide derivatives). Use coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) and cyclization steps under controlled pH and temperature .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts . Crystallization in polar aprotic solvents (e.g., DMF) enhances purity, monitored via HPLC with UV detection (λ = 254 nm) .
  • Safety : Follow protocols for handling hygroscopic intermediates and ensure proper ventilation to avoid inhalation risks .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6 to confirm the pyridazine ring substitution pattern and hydroxyl proton exchange dynamics. Compare chemical shifts with computational predictions (DFT/B3LYP/6-31G**) .
  • IR : Identify carbonyl stretching frequencies (C=O at ~1680–1720 cm1^{-1}) and hydroxyl groups (broad peak ~3200 cm1^{-1}) .
  • MS : High-resolution ESI-MS in negative ion mode verifies molecular weight (theoretical [M-H]^- = 155.09) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use DSC to detect melting point shifts (>250°C indicates degradation) .
  • Photostability : Expose to UV light (320–400 nm) and monitor via TLC for decomposition products (e.g., quinone derivatives) .
  • Solution Stability : Test in buffers (pH 1–12) using UV-Vis spectroscopy; instability in acidic conditions suggests protonation-driven ring-opening .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., hydrolysis) using Gaussian 16. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvent interactions (e.g., water/DMSO) with GROMACS to assess solubility and aggregation tendencies .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from cytotoxicity .
  • Off-Target Screening : Use proteome microarrays to identify unintended binding partners .
  • Mechanistic Studies : Apply CRISPR-Cas9 gene editing to knock out suspected targets and validate activity loss .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Design Parameters : Vary temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity (toluene vs. acetonitrile) in a 23^3 factorial design .
  • Response Metrics : Monitor yield (gravimetric analysis), purity (HPLC area%), and reaction time .
  • Statistical Analysis : Use ANOVA to identify significant factors; surface response models (JMP software) predict optimal conditions .

Q. What methodologies elucidate the compound’s role in supramolecular assemblies (e.g., coordination polymers)?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with transition metals (e.g., Cu2+^{2+}) to determine binding modes and lattice parameters .
  • Spectroscopic Titrations : Track UV-Vis absorbance shifts (e.g., ligand-to-metal charge transfer bands) upon metal addition .
  • Topological Analysis : Use TOPOSPro to classify network structures (e.g., 2D vs. 3D frameworks) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values for the hydroxyl group?

Methodological Answer:

  • Potentiometric Titration : Perform in aqueous and non-aqueous media (e.g., DMSO/water mixtures) to assess solvent effects .
  • Computational pKa Prediction : Use MarvinSketch (ChemAxon) with explicit solvent models for comparison .
  • Literature Review : Cross-check with structurally analogous pyridazine derivatives to identify systematic measurement biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。